5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of heptyl isothiocyanate with phenyl hydrazine in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Heptyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl and phenyl substituents, which confer specific pharmacological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced antimicrobial and anticancer activities .
Properties
CAS No. |
111686-33-0 |
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Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-heptyl-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H21N3S/c1-2-3-4-5-9-12-14-17-18-15(19-14)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,16,18) |
InChI Key |
QOTMDLWAJQSNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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